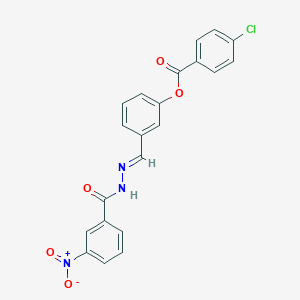
2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine is an organic compound that features a pyrimidine ring substituted with two methyl groups and a dibromophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dibromophenol and 4,6-dimethylpyrimidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF).
Procedure: The 2,4-dibromophenol is reacted with 4,6-dimethylpyrimidine under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The pyrimidine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The phenoxy group allows for various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in appropriate solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of pyrimidine can exhibit antimicrobial, antiviral, and anticancer activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their ability to interact with biological targets, such as enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to harsh conditions.
Mecanismo De Acción
The mechanism by which 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichlorophenoxy)-4,6-dimethylpyrimidine: Similar in structure but with chlorine atoms instead of bromine.
2-(2,4-Difluorophenoxy)-4,6-dimethylpyrimidine: Contains fluorine atoms, leading to different reactivity and properties.
2-(2,4-Dimethylphenoxy)-4,6-dimethylpyrimidine: Lacks halogen atoms, resulting in different chemical behavior.
Uniqueness
2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H10Br2N2O |
|---|---|
Peso molecular |
358.03 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenoxy)-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C12H10Br2N2O/c1-7-5-8(2)16-12(15-7)17-11-4-3-9(13)6-10(11)14/h3-6H,1-2H3 |
Clave InChI |
QIEUINGFNXXFDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)OC2=C(C=C(C=C2)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043614.png)



![3,5-dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12043650.png)


![1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12043672.png)


![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)



